Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. 4-Chlorophenyl Analog
The target compound demonstrates a significantly lower lipophilicity and a higher topological polar surface area (TPSA) compared to its 4-chlorophenyl analog, (4-chlorophenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034246-60-9). These are not just incremental differences; they represent a fundamental shift in the molecule's drug-likeness profile, placing it in a preferred chemical space for central nervous system (CNS) drug discovery or applications requiring higher aqueous solubility. [1]
| Evidence Dimension | Computed Physicochemical Profile |
|---|---|
| Target Compound Data | XLogP3: 0.8, TPSA: 68.2 Ų |
| Comparator Or Baseline | 4-Chlorophenyl analog (CAS 2034246-60-9): XLogP3: 2.5, TPSA: 55.3 Ų |
| Quantified Difference | XLogP3 reduced by 1.7 units (a 3.125-fold decrease); TPSA increased by 12.9 Ų (a 23.3% increase). |
| Conditions | Computed properties (XLogP3, Topological Polar Surface Area) as reported on vendor datasheets [1]. |
Why This Matters
A lower XLogP3 and higher TPSA strongly correlate with improved aqueous solubility and reduced passive membrane permeability, which are desirable traits for certain target profiles (e.g., peripheral restriction, avoiding CYP450 interactions) and make this compound a superior starting point for specific lead optimization paths.
- [1] Kuujia.com. Computed Properties for CAS 2034297-49-7 and CAS 2034246-60-9. View Source
